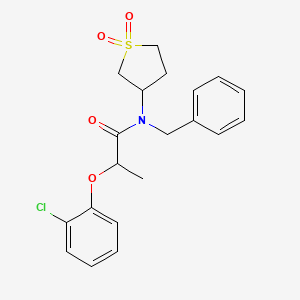

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Description

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a benzyl group, a 2-chlorophenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. This compound shares structural similarities with non-covalent inhibitors of the immunoproteasome β1i subunit, which are explored for therapeutic applications in autoimmune diseases and hematologic malignancies .

Key structural features include:

- Propanamide backbone: Provides flexibility for binding pocket interactions.

- 2-Chlorophenoxy group: Enhances lipophilicity and may influence π-π stacking with aromatic residues (e.g., Phe31 in β1i) .

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety that likely improves solubility and hydrogen-bonding capacity.

Properties

Molecular Formula |

C20H22ClNO4S |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |

InChI |

InChI=1S/C20H22ClNO4S/c1-15(26-19-10-6-5-9-18(19)21)20(23)22(13-16-7-3-2-4-8-16)17-11-12-27(24,25)14-17/h2-10,15,17H,11-14H2,1H3 |

InChI Key |

KMTCAMHOWJJPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=C1)C2CCS(=O)(=O)C2)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane.

Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.

Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate in the presence of a base and a coupling agent to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Binding Affinity: The 2-chlorophenoxy group in the target compound is structurally analogous to the 2-oxopyridinyl group in Compound 1 (). Molecular dynamics (MD) studies show that pyridinone derivatives form hydrogen bonds with Lys33 and π-π interactions with Phe31 in the β1i subunit . The 3-fluorobenzyl group in BH37712 () introduces electronegativity, which could enhance metabolic stability but reduce hydrophobic interactions compared to the target compound’s benzyl group.

In contrast, the propanamide backbone in the target compound allows for optimal positioning of substituents within the β1i pocket.

Industrial and Synthetic Relevance: The industrial-grade analog (586986-50-7, ) demonstrates scalability (25 kg batches) but incorporates a 4-chloro-3-methylphenoxy group. The methyl substituent may introduce steric clashes, explaining its industrial rather than therapeutic use .

Rigidity vs. Flexibility :

- The prop-2-enamide group in introduces rigidity, which may limit adaptability to conformational changes in the target protein . The target compound’s fully saturated propanamide backbone likely offers better dynamic binding.

Biological Activity

N-benzyl-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its anticonvulsant properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Name : this compound

- Molecular Formula : C16H16ClN O2S

- Molecular Weight : 303.82 g/mol

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds similar to this compound. For instance, a related compound, AS-1 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide), demonstrated significant efficacy in various seizure models. It showed protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice, indicating potential application in treating epilepsy .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| AS-1 | 15 - 60 | MES, PTZ |

| (R)-18 | 4.5 | MES |

| Phenytoin | 6.5 | MES |

The above table summarizes the effective doses (ED50) of various compounds in seizure models. The data indicates that AS-1 and its derivatives exhibit comparable or superior anticonvulsant activity compared to established medications like phenytoin.

The mechanism of action for these compounds involves modulation of neurotransmitter systems and ion channels. The presence of a benzyl group and halogen substitutions may enhance binding affinity to GABA receptors or sodium channels, which are critical in seizure propagation . Additionally, studies suggest that the incorporation of specific heteroatoms can significantly influence the anticonvulsant potency.

Safety and Toxicology

Safety assessments have indicated a favorable profile for N-benzyl derivatives. For example, AS-1 showed no significant hepatotoxicity at concentrations up to 10 μM in HepG2 cells and did not impair motor function in rotarod tests, suggesting a good safety margin .

Table 2: Safety Profile of AS-1

| Parameter | Result |

|---|---|

| Hepatotoxicity | No significant effects |

| Neurotoxicity (TD50/ED50) | Protective index > 6 |

Case Studies

A notable case study involved the use of AS-1 in a drug-resistant epilepsy model. The compound was administered alongside valproic acid (VPA), resulting in a supra-additive effect against PTZ-induced seizures. This suggests potential for combination therapy in patients with refractory epilepsy .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step organic reactions, including halogenation, coupling, and oxidation. Key steps include:

- Halogenation : Introduction of the 2-chlorophenoxy group via electrophilic substitution, requiring halogenating agents (e.g., Cl2 or SOCl2) under controlled pH (6–8) and moderate temperatures (50–70°C) .

- Amide Coupling : Formation of the tertiary amide bond between the benzyl and tetrahydrothiophene moieties using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) under inert atmospheres .

- Oxidation : Conversion of the tetrahydrothiophene ring to its 1,1-dioxide form using oxidizing agents (e.g., H2O2 or KMnO4) at 40–60°C .

Critical parameters include precise temperature control (±2°C), solvent polarity, and pH stabilization to prevent side reactions.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are used to verify the benzyl, chlorophenoxy, and tetrahydrothiophene-dioxide groups. Deuterated solvents (e.g., CDCl3) and 2D-COSY experiments resolve overlapping signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to maximize yield and selectivity?

Answer:

Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example:

- Central Composite Design (CCD) : Models non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) .

- Computational Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and energy barriers, narrowing experimental trials .

Case Study: Oxidation of the tetrahydrothiophene ring achieved 92% yield using H2O2 in acetonitrile at 50°C, as predicted by DFT .

Advanced: How should contradictory data on solvent-dependent reaction outcomes be resolved?

Answer:

Contradictions arise from solvent polarity effects on intermediate stability. Resolve via:

- Kinetic vs. Thermodynamic Control : Low-polarity solvents (e.g., toluene) favor kinetic products (e.g., mono-substituted intermediates), while polar aprotic solvents (e.g., DMSO) stabilize thermodynamic products .

- Solvent Screening : Use a gradient of solvents (hexane → DMSO) to map reactivity trends.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Example: In DMF, the amide coupling step proceeds faster (ΔG<sup>‡</sup> = 45 kJ/mol) than in THF (ΔG<sup>‡</sup> = 58 kJ/mol) due to enhanced nucleophilicity .

Advanced: What strategies predict the reactivity of functional groups in novel reactions?

Answer:

- Computational Modeling :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the chlorophenoxy and amide groups .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories .

- Experimental Validation :

- Pilot Reactions : Test predicted reactivity under inert conditions (e.g., N2 atmosphere) with controlled reagent stoichiometry .

Example: The tetrahydrothiophene-dioxide ring showed higher electrophilicity at the sulfone group (Fukui f<sup>+</sup> = 0.12) than the amide nitrogen (f<sup>+</sup> = 0.08), guiding regioselective modifications .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Structural Analogs : Synthesize derivatives with variations in:

- Benzyl Substituents : Replace chlorophenoxy with methoxy or nitro groups.

- Tetrahydrothiophene Modifications : Test sulfone vs. sulfide forms .

- Biological Assays :

- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) .

- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY) to quantify permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.